

Troubleshooting ER-000444793 experiments and unexpected results

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Compound of Interest

Compound Name: ER-000444793

Cat. No.: B15576322

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Technical Support Center: ER-000444793 Experiments

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing **ER-000444793**, a novel Cyclophilin D-independent inhibitor of the mitochondrial permeability transition pore (mPTP).

Frequently Asked Questions (FAQs)

Q1: What is **ER-000444793** and what is its primary mechanism of action?

ER-000444793 is a potent small molecule inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] Its primary mechanism of action is to inhibit the opening of the mPTP, a critical event in some forms of cell death.[2] A key feature of **ER-000444793** is that it functions independently of Cyclophilin D (CypD), a well-known regulator of the mPTP.[2][3] This distinguishes it from traditional mPTP inhibitors like Cyclosporin A (CsA).[3]

Q2: In what experimental systems has **ER-000444793** been validated?

ER-000444793 was identified and validated using a high-throughput screen with cryopreserved mitochondria from both rat liver and human HeLa cells.[3] Its inhibitory effects on the mPTP have been demonstrated in assays measuring Ca²⁺-induced mitochondrial swelling, mitochondrial membrane depolarization, and calcium retention capacity.[2][3]

Q3: What is the recommended solvent for **ER-000444793**?

For in vitro experiments, **ER-000444793** is typically dissolved in dimethyl sulfoxide (DMSO).

Q4: What is the IC₅₀ of **ER-000444793**?

The half-maximal inhibitory concentration (IC₅₀) for **ER-000444793** in inhibiting Ca²⁺-induced mPTP opening is approximately 2.8 μM.[\[1\]](#)

Troubleshooting Guide for Unexpected Results

Observed Issue	Potential Cause	Recommended Troubleshooting Steps
No inhibition of mPTP opening observed.	Compound Degradation: Improper storage may lead to degradation.	Store ER-000444793 at -20°C for up to one year or -80°C for up to two years. ^[1] Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions: The concentration of the Ca ²⁺ challenge may be too high, overwhelming the inhibitory effect.	Titrate the CaCl ₂ concentration to find the optimal window for observing inhibition.	
Mitochondrial Quality: Poor quality or damaged mitochondria may exhibit artifacts.	Ensure mitochondria are freshly isolated or properly cryopreserved and show good respiratory coupling.	
High variability between experimental replicates.	Inconsistent Mitochondrial Concentration: Variation in the amount of mitochondrial protein per well.	Perform a precise protein quantification (e.g., Bradford or BCA assay) and ensure equal loading.
Uneven Compound Distribution: Inadequate mixing of ER-000444793 in the assay buffer.	Vortex the compound solution thoroughly before adding it to the assay medium.	
ER-000444793 appears to affect CypD activity.	Misinterpretation of Mechanism: The observed effect may be downstream of mPTP inhibition, not direct CypD interaction.	Confirm the lack of direct CypD binding using a Cyclosporin A competition assay (e.g., TR-FRET). ^{[1][3]} ER-000444793 should not displace CsA from CypD. ^{[1][3]}

Off-Target Effects: At very high concentrations, off-target effects may occur.	Perform a dose-response curve to ensure you are working within the optimal concentration range (ideally around the IC50).
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Key Experimental Protocols

Ca²⁺-Induced Mitochondrial Swelling Assay

This assay spectrophotometrically measures the decrease in absorbance at 540 nm, which corresponds to mitochondrial swelling due to mPTP opening.

Methodology:

- Isolate mitochondria from the tissue or cells of interest.
- Resuspend mitochondria to a final concentration of 0.5-1.0 mg/mL in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM succinate, 1 μ M rotenone, pH 7.4).
- Add **ER-000444793** or vehicle control (DMSO) to the mitochondrial suspension and incubate for a short period.
- Initiate mPTP opening by adding a bolus of CaCl₂ (e.g., 150 μ M).[\[3\]](#)
- Monitor the change in absorbance at 540 nm over time (typically 15-20 minutes) using a plate reader or spectrophotometer.[\[3\]](#)

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester Ca²⁺ before the mPTP opens, using a fluorescent Ca²⁺ indicator like Calcium Green 5N.

Methodology:

- Resuspend isolated mitochondria in a CRC buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 10 mM succinate, 1 μ M rotenone, pH 7.4).

- Add a fluorescent Ca^{2+} indicator to the buffer.
- Add **ER-000444793** or vehicle control.
- Sequentially add small, known amounts of CaCl_2 (e.g., 10 nmoles) every 60 seconds.
- Monitor the extra-mitochondrial Ca^{2+} concentration via fluorescence. A large, sudden increase in fluorescence indicates mPTP opening and the release of sequestered Ca^{2+} .
- The total amount of Ca^{2+} taken up before this release is the calcium retention capacity.

Mitochondrial Membrane Potential Assay

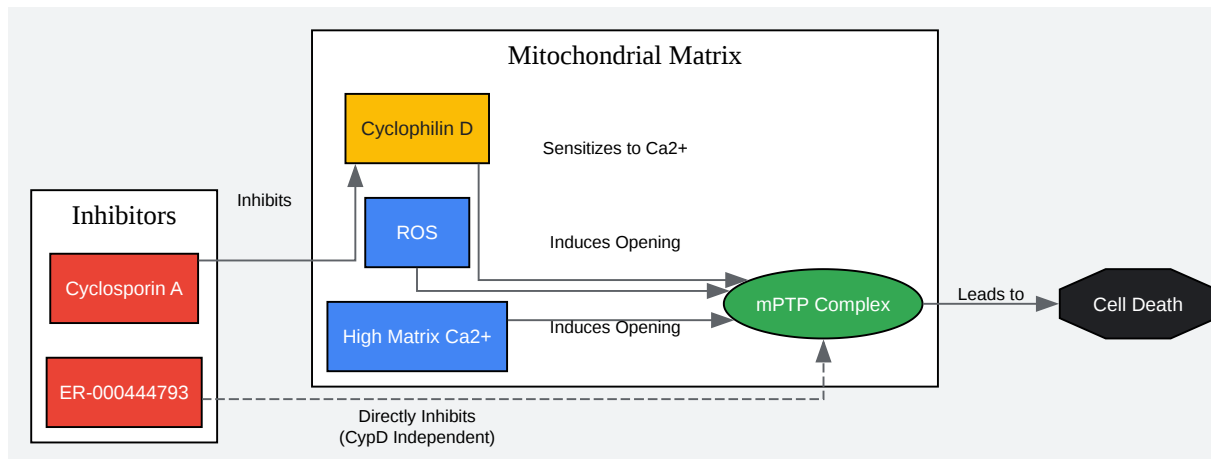
This assay uses a fluorescent dye, such as TMRM (Tetramethylrhodamine, methyl ester), to measure the mitochondrial membrane potential ($\Delta\Psi_m$). Depolarization indicates mPTP opening.

Methodology:

- Incubate isolated mitochondria or intact cells with TMRM in the presence of respiratory substrates (e.g., succinate and rotenone).[\[3\]](#)
- Add **ER-000444793** or vehicle control.
- Induce mPTP opening with a Ca^{2+} challenge.
- Measure the decrease in TMRM fluorescence over time, which reflects the dissipation of the membrane potential.

Visualizations

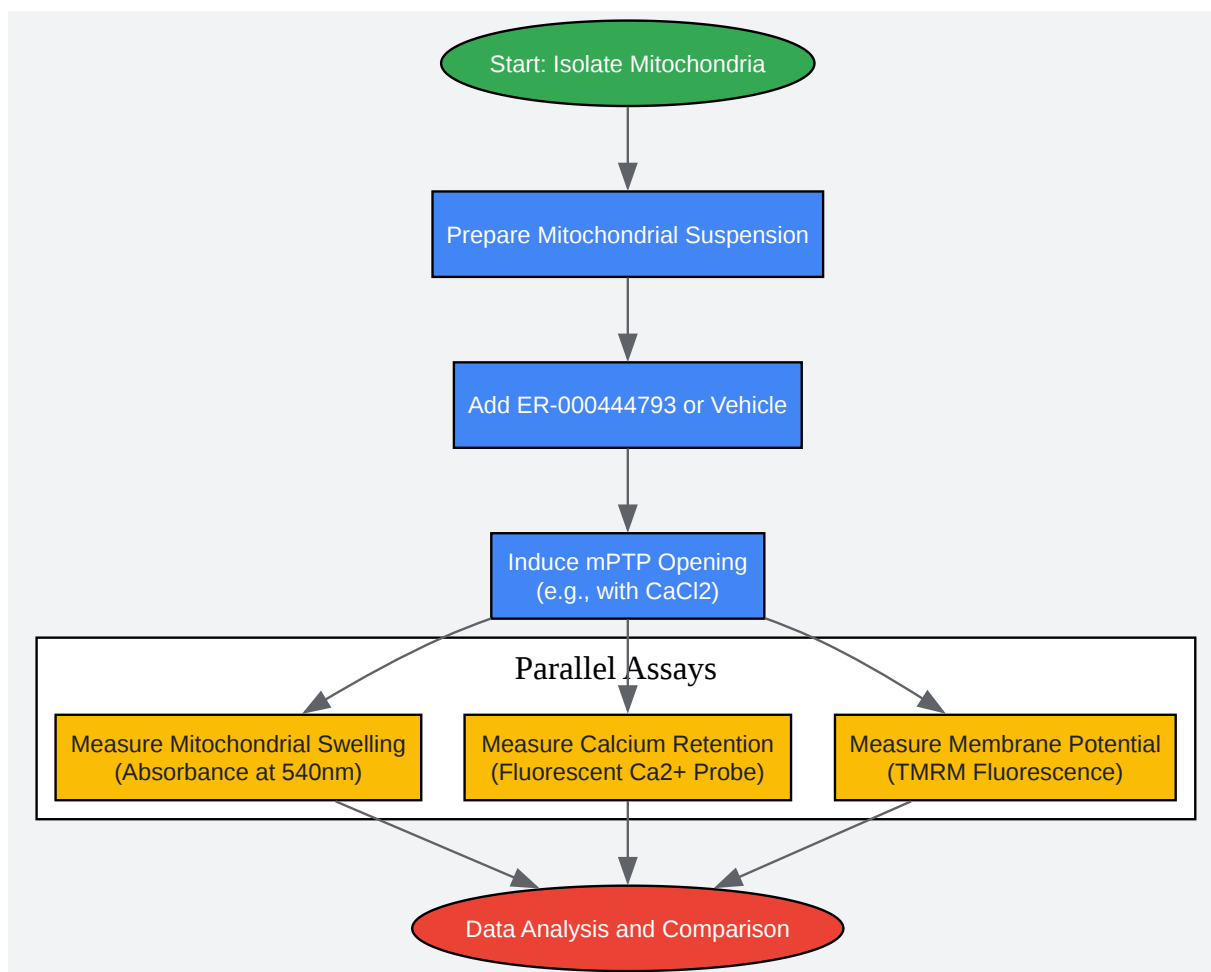
Signaling Pathway of mPTP Regulation



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Caption: Regulation of the mitochondrial permeability transition pore (mPTP).

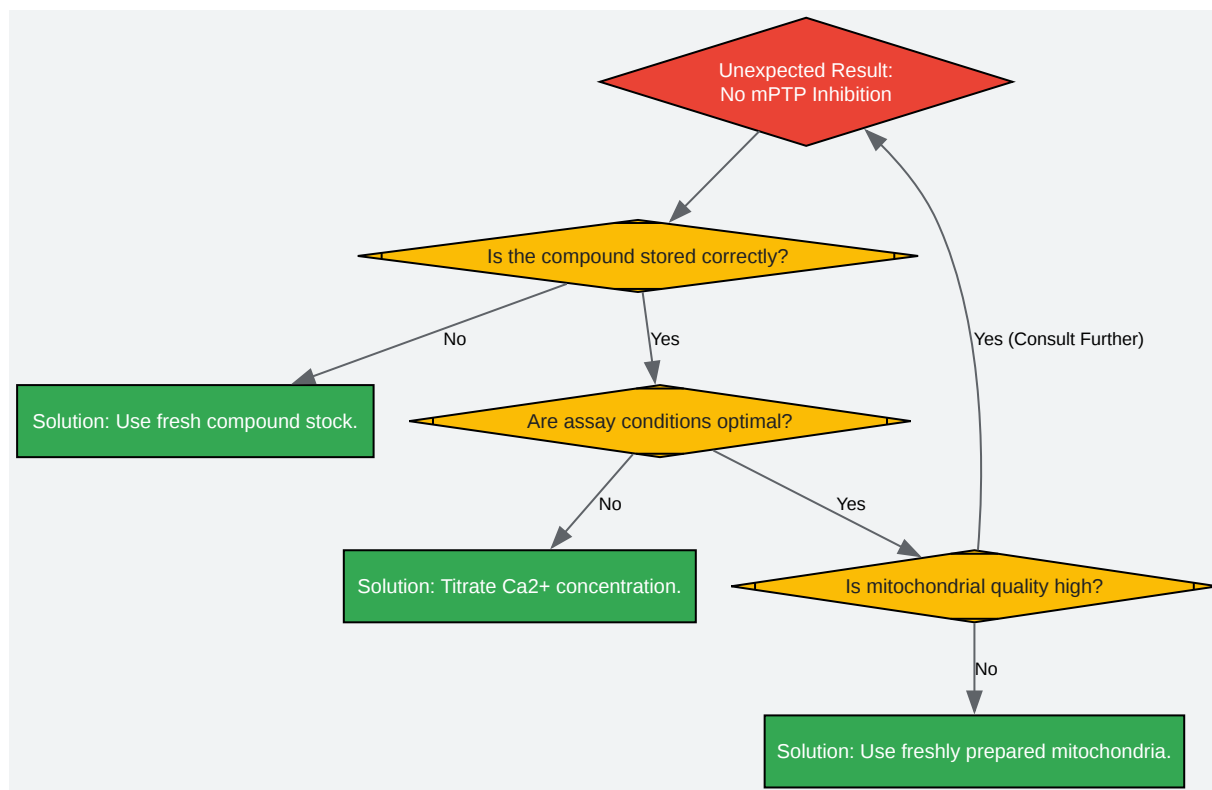
Experimental Workflow for Testing ER-000444793



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Caption: Workflow for evaluating **ER-000444793** efficacy.

Troubleshooting Logic Diagram



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Caption: Troubleshooting logic for lack of mPTP inhibition.

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